molecular formula C12H17NO3 B8530288 2-(1-Ethyl-propyl)-6-methoxy-isonicotinic acid

2-(1-Ethyl-propyl)-6-methoxy-isonicotinic acid

Cat. No. B8530288
M. Wt: 223.27 g/mol
InChI Key: VLJKCJHIANHPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Ethyl-propyl)-6-methoxy-isonicotinic acid is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-methoxy-6-pentan-3-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C12H17NO3/c1-4-8(5-2)10-6-9(12(14)15)7-11(13-10)16-3/h6-8H,4-5H2,1-3H3,(H,14,15)

InChI Key

VLJKCJHIANHPAB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC(=CC(=C1)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(1-ethyl-propyl)-6-methoxy-isonicotinic acid methyl ester (50 g, 0.211 mol) in ethanol (250 mL), water (50 mL) and 32% aq. NaOH (50 mL) is stirred at 80° C. for 1 h. The mixture is concentrated and the residue is dissolved in water (200 mL) and extracted with TBME. The org. phase is separated and washed once with water (200 mL). The TBME phase is discarded. The combined aq. phases are acidified by adding 25% aq. HCl and then extracted with EA (400+200 mL). The combined org. extracts are concentrated. Water (550 mL) is added to the remaining residue. The mixture is heated to 70° C., cooled to rt and the precipitate that forms is collected and dried to give the title compound (40.2 g) as a white solid; LC-MS: tR=0.95 min, [M+1]+=224.04; 1H NMR (D6-DMSO): δ 0.73 (t, J=7.3 Hz, 6H), 1.59-1.72 (m, 4H), 2.52-2.58 (m, 1H), 3.88 (s, 3H), 7.00 (d, J=1.0 Hz, 1H), 7.20 (d, J=1.0 Hz, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
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Quantity
50 mL
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solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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